An In-depth Technical Guide to the Chemical Properties of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole
An In-depth Technical Guide to the Chemical Properties of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, structural elucidation, physicochemical characteristics, and the rationale behind its design, offering insights relevant to its application in drug discovery and development.
Introduction: The Significance of the Pyrazole Scaffold and Strategic Fluorination
The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs due to its metabolic stability and ability to participate in various biological interactions.[1] The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.
The subject of this guide, 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, incorporates two key substituents on its phenyl ring: a fluorine atom and a methoxy group. The strategic placement of a fluorine atom is a common tactic in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[2] The methoxy group can also influence the electronic properties and solubility of the molecule. This combination of a privileged pyrazole core with strategic fluorination and methoxylation makes this compound a compelling candidate for further investigation in drug discovery programs.
Synthesis and Structural Elucidation
The synthesis of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole can be achieved through a well-established synthetic route commencing from the commercially available 3'-fluoro-4'-methoxyacetophenone. The proposed synthetic pathway involves the formation of an enaminone intermediate, followed by cyclization with hydrazine.
Proposed Synthetic Pathway
A plausible and efficient synthesis is outlined below. This multi-step process leverages common and well-understood organic reactions.
Caption: Proposed synthesis of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Enaminone Intermediate
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To a solution of 3'-fluoro-4'-methoxyacetophenone in an appropriate solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
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Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.
Causality: The reaction between the acetophenone and DMF-DMA forms a reactive enaminone. The dimethylamino group is a good leaving group, facilitating the subsequent cyclization.
Step 2: Cyclization to form the Pyrazole Ring
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Dissolve the crude enaminone intermediate in a suitable solvent such as ethanol or acetic acid.
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Add hydrazine hydrate to the solution at room temperature.
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Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
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Cool the reaction mixture and remove the solvent in vacuo.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole.
Causality: Hydrazine acts as a dinucleophile. One nitrogen atom attacks the carbonyl carbon of the enaminone, and the other attacks the beta-carbon, leading to the formation of the stable aromatic pyrazole ring after elimination of dimethylamine and water.[3]
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₉FN₂O | Based on its chemical structure. |
| Molecular Weight | 192.19 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Many similar substituted pyrazoles are solids at room temperature. |
| Melting Point | Expected to be in the range of 100-150 °C | Based on the melting points of similar substituted pyrazoles. For example, a more complex derivative, Methyl-5-(3-fluoro-4-methoxyphenyl)-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylate, has a melting point of 222–223 °C.[4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | The aromatic rings contribute to hydrophobicity, while the nitrogen atoms and oxygen atom can participate in hydrogen bonding, providing some polarity. |
| pKa | The N-H proton of the pyrazole ring is weakly acidic. | The pyrazole ring itself is a weak base.[5] |
Predicted Spectroscopic Data
The structural features of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole will give rise to characteristic signals in various spectroscopic analyses.
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyrazole rings, as well as the methoxy group protons.
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Aromatic Protons (Phenyl Ring): A complex multiplet pattern is anticipated due to the substitution pattern and the fluorine-proton coupling.
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Aromatic Protons (Pyrazole Ring): Two doublets are expected, corresponding to the protons at the C3 and C4 positions of the pyrazole ring.
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NH Proton (Pyrazole Ring): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
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Methoxy Protons: A sharp singlet at approximately 3.8-4.0 ppm.
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
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Aromatic Carbons (Phenyl Ring): Six distinct signals are expected, with the carbon attached to the fluorine atom showing a characteristic large one-bond coupling constant (¹JCF). Other carbons will exhibit smaller two- and three-bond couplings to fluorine.
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Aromatic Carbons (Pyrazole Ring): Three signals corresponding to the C3, C4, and C5 carbons.
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Methoxy Carbon: A signal around 55-60 ppm.
Reference Data for a Related Compound: For Methyl-5-(3-fluoro-4-methoxyphenyl)-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylate, the following ¹³C NMR (151 MHz, DMSO-d6) shifts were reported (in ppm): 161.8, 151.8, 150.2, 147.8 (d, J = 10.2 Hz), 143.8 (d, J = 9.8 Hz), 143.4, 141.3, 126.8, 125.8, 125.6 (d, J = 2.9 Hz), 121.1 (d, J = 7.3 Hz), 116.5 (d, J = 19.5 Hz), 114.0, 110.2, 56.1, 51.9.[4] This data can be used as a guide for interpreting the spectrum of the title compound.
3.2.3. Mass Spectrometry
The mass spectrum should show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or cleavage of the bond between the pyrazole and phenyl rings.
3.2.4. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹.
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C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
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C=C and C=N Stretch (Aromatic Rings): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
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C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹.
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C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ range.
Reactivity and Potential for Further Functionalization
The chemical reactivity of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole is governed by the electronic properties of both the pyrazole and the substituted phenyl rings.
Reactivity of the Pyrazole Ring
The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the C4 position. The nitrogen atoms of the pyrazole ring can also be functionalized. The N1-H is acidic and can be deprotonated with a base, allowing for N-alkylation or N-arylation.
Caption: Key reactivity sites of the pyrazole core.
Influence of the Phenyl Substituents
The fluoro and methoxy groups on the phenyl ring are ortho and para directing for electrophilic aromatic substitution. However, the positions are already substituted. These groups primarily influence the electronic nature of the phenyl ring, which in turn can affect the overall properties of the molecule, including its binding interactions with biological targets.
Potential Applications in Drug Discovery
The structural features of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole make it an attractive scaffold for the development of new therapeutic agents. Pyrazole derivatives have a broad range of reported biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6] The presence of the fluorine atom can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate. The methoxy group can also be a key interaction point with biological targets. This compound serves as a valuable starting point for the synthesis of a library of analogs for screening against various disease targets.
Conclusion
5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole is a synthetically accessible and medicinally relevant molecule. Its chemical properties are dictated by the interplay between the versatile pyrazole core and the strategically chosen phenyl substituents. This guide has provided a comprehensive overview of its synthesis, predicted physicochemical and spectroscopic characteristics, and potential for further development. The insights presented here are intended to support researchers and scientists in their efforts to design and develop novel therapeutics based on this promising scaffold.
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